7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione
Description
7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione is a polycyclic aromatic compound featuring a benzo[g]quinoline core substituted with a hydroxyl group at position 9, methoxy groups at positions 3 and 8, and a butyl chain at position 5. The trione moiety at positions 4, 5, and 10 confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Key structural attributes include:
- Methoxy groups at C-3 and C-8: Improve lipophilicity and metabolic stability.
- Butyl chain at C-7: Likely influences membrane permeability and bioavailability.
Properties
CAS No. |
61186-57-0 |
|---|---|
Molecular Formula |
C19H19NO6 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
7-butyl-9-hydroxy-3,8-dimethoxy-1H-benzo[g]quinoline-4,5,10-trione |
InChI |
InChI=1S/C19H19NO6/c1-4-5-6-9-7-10-12(18(24)19(9)26-3)17(23)14-13(15(10)21)16(22)11(25-2)8-20-14/h7-8,24H,4-6H2,1-3H3,(H,20,22) |
InChI Key |
JIAQFQQEHMNJKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C(=O)C(=CN3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-4,9-dihydroxy-3,8-dimethoxybenzo[g]quinoline-5,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
7-Butyl-4,9-dihydroxy-3,8-dimethoxybenzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
7-Butyl-4,9-dihydroxy-3,8-dimethoxybenzo[g]quinoline-5,10-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Butyl-4,9-dihydroxy-3,8-dimethoxybenzo[g]quinoline-5,10-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- The presence of electron-withdrawing groups (e.g., triones) and lipophilic substituents (e.g., butyl, methoxy) enhances membrane penetration and target binding .
- Esterification at C-3 (e.g., ethyl carboxylate) significantly boosts cytotoxicity compared to the free acid, likely due to reduced polarity and improved cellular uptake .
- The hydroxyl group in the target compound may confer pH-dependent solubility but could also increase susceptibility to oxidative metabolism, limiting bioavailability .
Structural Analogues in Heterocyclic Chemistry
Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione Derivatives
- Example: 3-[1-(3,4-Dimethoxybenzoyl)-2-(3,4-dimethoxyphenyl)-2-oxoethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione (3e) . Structural Differences: Replaces benzo[g]quinoline with a naphthoquinoxaline core. Functional Impact: Extended π-conjugation enhances UV absorption but reduces solubility. Synthetic Route: Prepared via condensation of 1,2-diaminoanthraquinone (1,2-DAAQ) with substituted benzoyl chlorides.
Trimethoxybenzo[g]quinoline Derivatives
- Example: 7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione . Key Difference: Replaces C-9 hydroxyl with a methoxy group. Impact: Increased lipophilicity and reduced hydrogen-bonding capacity compared to the target compound.
Research Implications and Gaps
- Pharmacological Potential: The target compound’s hydroxyl and methoxy groups suggest utility in anticancer or antimicrobial applications, but cytotoxicity data are lacking.
- Synthetic Challenges: High-temperature reactions (e.g., 260–280°C in diphenyl ether) are required for benzo[g]quinoline core formation, posing scalability issues .
- Comparative Limitations : Direct comparisons are hindered by incomplete data on the target compound’s biological activity and synthetic yield.
Recommendations :
- Explore ester or amide derivatives of the target compound to balance solubility and stability.
- Conduct structure-activity relationship (SAR) studies focusing on the hydroxyl group’s role in bioactivity.
Biological Activity
7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione is a member of the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies.
| Property | Details |
|---|---|
| CAS Number | 61186-57-0 |
| Molecular Formula | C19H19NO6 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 7-butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10-trione |
| InChI Key | JIAQFQQEHMNJKN-UHFFFAOYSA-N |
The biological activity of 7-butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione is attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor or activator of enzymes and receptors involved in various biochemical pathways. The compound has been shown to exhibit potential antibacterial and anticancer properties through mechanisms that disrupt cellular processes in pathogens and cancer cells.
Antimicrobial Activity
Research indicates that quinoline derivatives, including 7-butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione, possess significant antimicrobial properties. In one study, the compound was evaluated against several bacterial strains, demonstrating notable inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
These results suggest that the compound could be a promising candidate for developing new antibacterial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines by activating specific signaling pathways. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Mechanism : Induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness in a laboratory setting.
Case Studies
- Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various quinoline derivatives for their antibacterial properties. Among these derivatives, 7-butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione exhibited superior activity against resistant strains of bacteria .
- Anticancer Research : Another investigation focused on the anticancer effects of this compound on human lung fibroblast cells compared to doxorubicin. The findings suggested that while doxorubicin showed significant cytotoxicity, the quinoline derivative had a reduced toxicity profile, indicating its potential as a safer alternative in chemotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
